molecular formula C10H18N4O B2641582 4-Amino-N,1-dipropyl-1H-pyrazole-3-carboxamide CAS No. 2101196-40-9

4-Amino-N,1-dipropyl-1H-pyrazole-3-carboxamide

Cat. No. B2641582
CAS RN: 2101196-40-9
M. Wt: 210.281
InChI Key: BBLGWVWERJHART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N,1-dipropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with the empirical formula C10H18N4O . It falls within the category of heterocyclic building blocks and is used in various chemical processes. The compound’s molecular weight is approximately 154.17 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Amino-N,1-dipropyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring with an amino group (NH2) and a carboxamide group (CONH2) attached. The compound’s IUPAC name is 4-amino-N,1-dipropyl-1H-pyrazole-3-carboxamide .


Chemical Reactions Analysis

While specific reactions involving this compound are not well-documented, it serves as an intermediate in the synthesis of other molecules. For instance, it contributes to the formation of 3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide , which is an impurity of Allopurinol (a xanthine oxidase inhibitor used to decrease uric acid production) .


Physical And Chemical Properties Analysis

  • SMILES String : O=C(NC)C(C(N)=C1)=NN1C

Safety and Hazards

  • Safety Precautions : Handle with care and follow standard laboratory safety protocols

properties

IUPAC Name

4-amino-N,1-dipropylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-3-5-12-10(15)9-8(11)7-14(13-9)6-4-2/h7H,3-6,11H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLGWVWERJHART-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1N)CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.